Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . Triazole-pyrimidine hybrids have been reported to exhibit significant biological and pharmacological properties, making them of strong interest in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization of the compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of triazole-pyrimidine-based compounds is characterized by the presence of a triazole ring, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The structure of these compounds is confirmed using techniques such as NMR spectroscopy and X-ray diffraction analysis .Chemical Reactions Analysis
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using techniques such as IR spectrum and NMR spectrum . These techniques provide information about the functional groups present in the compound and their chemical shifts .Scientific Research Applications
Synthesis and Structural Analysis
- This compound belongs to a class of chemicals involved in the synthesis of structural analogs targeting antituberculous activity, highlighting its importance in developing new therapeutic agents. The synthesis involves three-component condensations, demonstrating its versatility in creating compounds with potential tuberculostatic activity (Titova et al., 2019).
- Another study focused on the synthesis of novel compounds through reaction mechanisms, underlining the compound's utility in exploring antitumor activities against specific human cell lines. This demonstrates its role in drug discovery and the development of new cancer treatments (Gomha, Muhammad, & Edrees, 2017).
Biological Activity
- Investigations into the compound's derivatives have shown promise in antitumor activities, indicating its potential use in developing therapies for diseases such as lung and hepatocellular carcinoma. The mechanism of action and structure-activity relationship analyses contribute to understanding how these compounds can be optimized for higher potency (Gomha, Muhammad, & Edrees, 2017).
Chemical Reactions and Mechanisms
- Studies have also delved into the chemical reactions involving this compound, such as the rearrangement processes and synthesis of triazolo[4,3-a]pyrimidines. These research efforts are crucial for the chemical synthesis community, providing insights into reaction mechanisms and the formation of novel heterocyclic compounds (Lashmanova et al., 2019).
Additional Applications
- The compound is used in the development of various heterocyclic systems with significant biological activities. This includes its role in creating biocidal properties against bacteria and fungi, showcasing its potential in developing new antimicrobial agents (Youssef et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The molecular docking study showed that the compound has a favorable interaction with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Future Directions
The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future research could focus on further investigating the pharmacological activities of these compounds and optimizing their structures for enhanced efficacy and safety .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, and has a moderate effect on HepG-2 cells . The compound influences cell function by altering cell signaling pathways and gene expression, which can lead to changes in cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and induces changes in gene expression . For instance, it has been found to inhibit CDK2, which leads to alterations in cell cycle progression .
Properties
IUPAC Name |
methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-3-11-12(14(21)22-2)13(9-5-4-6-10(16)7-9)20-15(19-11)17-8-18-20/h4-8,13H,3H2,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSQGGBDENRAJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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